molecular formula C20H26N2O4S2 B246352 1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine

1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine

Cat. No. B246352
M. Wt: 422.6 g/mol
InChI Key: CSQAGAZRPZNRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine, commonly known as BESPP, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C22H28N2O4S2. BESPP has gained significant attention due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of BESPP is not fully understood, but it is believed to act as an inhibitor of various enzymes, including proteases and kinases. BESPP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
BESPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BESPP inhibits the activity of various enzymes, including trypsin, chymotrypsin, and thrombin. BESPP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that BESPP has anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

BESPP has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. BESPP is also relatively easy to synthesize, making it readily available for scientific research. However, BESPP has some limitations, including its potential toxicity and limited availability in large quantities.

Future Directions

There are several future directions for research on BESPP. One potential direction is to investigate the use of BESPP as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another potential direction is to develop new derivatives of BESPP with improved properties, such as increased potency and selectivity. Additionally, research could focus on the development of novel materials using BESPP as a building block.

Synthesis Methods

BESPP can be synthesized using various methods, including the reaction of piperazine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. Other methods of synthesis include the reaction of piperazine with 4-ethylbenzenesulfonyl isocyanate and the reaction of piperazine with 4-ethylbenzenesulfonyl azide.

Scientific Research Applications

BESPP has been extensively used in scientific research due to its potential applications in various fields. In medicinal chemistry, BESPP has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, BESPP has been used to study the mechanism of action of various drugs and to develop new drug candidates. In material science, BESPP has been used to synthesize novel materials with unique properties.

properties

Molecular Formula

C20H26N2O4S2

Molecular Weight

422.6 g/mol

IUPAC Name

1,4-bis[(4-ethylphenyl)sulfonyl]piperazine

InChI

InChI=1S/C20H26N2O4S2/c1-3-17-5-9-19(10-6-17)27(23,24)21-13-15-22(16-14-21)28(25,26)20-11-7-18(4-2)8-12-20/h5-12H,3-4,13-16H2,1-2H3

InChI Key

CSQAGAZRPZNRDF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CC

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CC

Origin of Product

United States

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